Regiochemical Differentiation: XLogP3 Lipophilicity Shift vs. 2-Methyl-4-propoxy Isomer
The target compound (3-methyl-4-propoxy substitution) displays an XLogP3-AA value of 3.7, whereas the 2-methyl-4-propoxy regioisomer (CAS 1443346-57-3) has a computed XLogP3 of 3.8 [1]. This ΔXLogP3 of 0.1 reflects a measurable difference in lipophilicity arising solely from the position of the methyl group. Because reversed-phase HPLC retention time is directly correlated with logP for neutral congeners, the target compound is expected to elute detectably earlier, providing a critical selectivity window for analytical method development and impurity profiling [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | 2-Methyl-4-n-propoxyphenyl methyl sulfide (CID 91655600): XLogP3 = 3.8 |
| Quantified Difference | ΔXLogP3 = 0.1 (target less lipophilic) |
| Conditions | PubChem-computed XLogP3-AA, identical algorithm (PubChem release 2019.06.18) |
Why This Matters
A ΔXLogP3 of 0.1 is sufficient to resolve regioisomers on standard C18 HPLC columns, making the target compound a superior choice when baseline separation of positional isomers is required for purity certification or metabolic stability studies.
- [1] PubChem CID 91657491 and CID 91655600, computed XLogP3-AA values, National Center for Biotechnology Information (2026). View Source
- [2] Snyder, L.R., Kirkland, J.J., Dolan, J.W. (2010) Introduction to Modern Liquid Chromatography, 3rd ed., Wiley, Chapter 2 (logP–retention correlation for neutral analytes). View Source
